B1192443 CWP232204

CWP232204

货号: B1192443
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CWP232204 is a metabolite of CWP232291. This compound is a specific inhibitor of the canonical Wnt signaling pathway, with potential antineoplastic activity. Upon intravenous administration of CWP232291, this agent is converted into its active form this compound and induces the degradation of the downstream effector of the canonical Wnt signaling pathway beta-catenin, thereby preventing beta-catenin-dependent activation of transcription of a wide range of Wnt target genes. This prevents gene expression of many proteins necessary for growth, and induces apoptosis. This may potentially suppress cancer cell growth. The Wnt/beta-catenin signaling pathway regulates cell morphology, motility, and proliferation;  aberrant regulation of this pathway leads to neoplastic proliferation. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus). (Last update: 7/23/2015).

科学研究应用

Therapeutic Potential

CWP232204 is primarily being investigated for its applications in treating cancers characterized by dysregulated Wnt/β-catenin pathways. Notable areas of research include:

  • Colorectal Cancer : Preclinical studies have shown that this compound can significantly reduce tumor growth in xenograft models of colorectal cancer.
  • Acute Myeloid Leukemia : The compound has demonstrated the ability to induce apoptosis in acute myeloid leukemia cells, making it a promising candidate for further clinical development .
  • Combination Therapies : Research suggests that when used in combination with other therapies, this compound can improve treatment outcomes for patients with resistant cancers .

Table 1: Summary of Preclinical Findings on this compound

Study FocusModel TypeKey FindingsReference
Colorectal CancerXenograft ModelsSignificant tumor growth reduction
Acute Myeloid LeukemiaCell LinesInduction of apoptosis and reduced cell proliferation
Synergistic EffectsVarious Cancer TypesEnhanced efficacy with other chemotherapeutics

Table 2: Comparison with Other Wnt Pathway Inhibitors

CompoundMechanismStage of DevelopmentTarget Cancer Types
This compoundβ-Catenin degradationPreclinicalColorectal, AML
PRI-724β-Catenin/CBP interactionPhase 1/2 Clinical TrialsLiver fibrosis, solid tumors
BC2059TBL1:β-Catenin interactionPreclinicalAML

Case Study 1: Efficacy in Colorectal Cancer

A study demonstrated that this compound effectively reduced tumor size in colorectal cancer xenografts. The mechanism involved significant downregulation of β-catenin levels, leading to decreased proliferation rates within the tumor microenvironment. This finding highlights the compound's potential as a targeted therapy for colorectal malignancies.

Case Study 2: Combination Therapy in Acute Myeloid Leukemia

In preclinical models of acute myeloid leukemia, this compound was shown to induce apoptosis through endoplasmic reticulum stress pathways. When combined with standard chemotherapy agents, it exhibited enhanced anti-tumor effects compared to monotherapy. This suggests that this compound may serve as an effective adjunct therapy in treating resistant forms of leukemia.

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which CWP232204 induces β-catenin degradation in cancer cells?

  • Methodological Answer: this compound binds to SAM68, a splicing regulator, to alter TCF isoform expression and promote β-catenin degradation via apoptosis. To validate this, researchers can perform co-immunoprecipitation assays to confirm SAM68 interaction, followed by RNA-seq to identify alternative splicing patterns of TCF transcripts. Western blotting for β-catenin levels in treated vs. untreated cells is critical. Include controls using SAM68 knockdown models to establish causality .

Q. Which preclinical models are most suitable for studying this compound efficacy in acute myeloid leukemia (AML)?

  • Methodological Answer: Primary patient-derived AML xenografts and syngeneic mouse models are optimal for evaluating in vivo efficacy. Use flow cytometry to monitor leukemia stem cell (LSC) populations (CD34+/CD38− markers) and assess β-catenin nuclear localization via immunofluorescence. Dose-response studies should align with pharmacokinetic parameters from phase 1 trials (e.g., 5–20 mg/kg dosing ranges) .

Q. How can researchers ensure reproducibility in this compound cytotoxicity assays?

  • Methodological Answer: Standardize cell viability assays (e.g., MTT or Annexin V/PI staining) across multiple cell lines and primary samples. Document batch-specific variations in compound solubility (use DMSO stocks ≤0.1% v/v) and validate results with orthogonal methods like caspase-3 activation assays. Include positive controls (e.g., cytarabine for AML) and report IC50 values with 95% confidence intervals .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound efficacy data between 2D vs. 3D tumor models?

  • Methodological Answer: Discrepancies often arise from differential drug penetration in 3D spheroids. Use mass spectrometry to quantify intracellular this compound levels in both models. Combine RNA interference (e.g., β-catenin knockdown) with live-cell imaging to assess spatial heterogeneity in apoptosis. Statistical tools like ANOVA with post-hoc Tukey tests can identify model-specific biases .

Q. How should researchers design combination therapies involving this compound and Wnt pathway inhibitors?

  • Methodological Answer: Prioritize synergistic combinations using Chou-Talalay dose-matrix assays. For example, pair this compound with PORCN inhibitors (e.g., LGK974) to block Wnt ligand secretion. Validate synergy via β-catenin ubiquitination assays and transcriptomic profiling (Nanostring PanCancer Pathways Panel). Address toxicity by monitoring hematopoietic stem cell depletion in co-culture systems .

Q. What computational approaches validate this compound target engagement in transcriptomic datasets?

  • Methodological Answer: Apply gene set enrichment analysis (GSEA) to RNA-seq data, focusing on Wnt/β-catenin signaling pathways (e.g., KEGG:04310). Use STRING-db to reconstruct protein interaction networks centered on SAM68 and β-catenin. For single-cell RNA-seq, implement pseudotime analysis to track LSC differentiation post-treatment .

Q. How can contradictory findings in β-catenin nuclear translocation assays be reconciled?

  • Methodological Answer: Variability may stem from fixation artifacts or antibody specificity. Optimize protocols using formaldehyde-free fixatives (e.g., methanol-free PFA) and validate antibodies with β-catenin knockout controls. Quantify nuclear/cytoplasmic ratios via ImageJ macros and report inter-observer reliability scores (Cohen’s κ >0.8) .

Q. Methodological Guidelines

  • Data Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). For in vivo studies, include ARRIVE 2.0 checklist items such as randomization methods and blinding protocols .
  • Conflict Resolution : Use triangulation (e.g., combine qPCR, Western blot, and IF data) to validate β-catenin inhibition. Apply Benjamini-Hochberg correction for multiple hypothesis testing in omics datasets .

属性

IUPAC 名称

NONE

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>5 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CWP232204;  CWP 232204;  CWP-232204.

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。